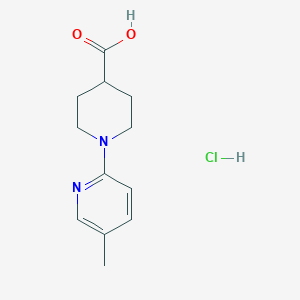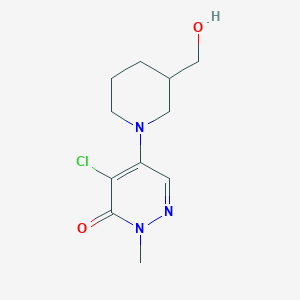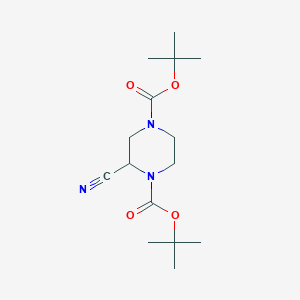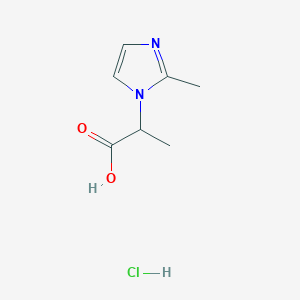
Chlorhydrate d'acide 2-(2-méthyl-1H-imidazol-1-yl)propanoïque
Vue d'ensemble
Description
“2-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride” is a unique chemical compound. Its empirical formula is C7H10N2O2 . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities .Molecular Structure Analysis
The molecular structure of “2-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride” can be represented by the SMILES stringCC(C(O)=O)N1C(C)=NC=C1.Cl . The InChI representation is 1S/C7H10N2O2.ClH/c1-5(7(10)11)9-4-3-8-6(9)2;/h3-5H,1-2H3,(H,10,11);1H .
Applications De Recherche Scientifique
Activité Antibactérienne
Les dérivés de l'imidazole ont été rapportés comme ayant des propriétés antibactériennes . Ils pourraient potentiellement être utilisés dans le développement de nouveaux médicaments antibactériens.
Activité Antimycobactérienne
Certains dérivés de l'imidazole présentent une activité antimycobactérienne . Cela suggère des applications potentielles dans le traitement des maladies causées par les mycobactéries, telles que la tuberculose.
Activité Anti-inflammatoire
Les dérivés de l'imidazole peuvent également présenter des propriétés anti-inflammatoires . Ils pourraient être utilisés dans le développement de médicaments pour traiter diverses affections inflammatoires.
Activité Antitumorale
Certains dérivés de l'imidazole se sont avérés posséder une activité antitumorale . Cela suggère des applications potentielles en thérapie anticancéreuse.
Activité Antidiabétique
Certains dérivés de l'imidazole ont été rapportés comme présentant une activité antidiabétique . Ils pourraient potentiellement être utilisés dans le traitement du diabète.
Activité Antioxydante
Les dérivés de l'imidazole peuvent présenter des propriétés antioxydantes . Ils pourraient être utilisés dans le développement de médicaments pour les affections où le stress oxydatif joue un rôle.
Activité Antivirale
Certains dérivés de l'imidazole ont des propriétés antivirales . Cela suggère des applications potentielles dans le traitement des infections virales.
Activités Anti-amibiennes et Antihelminthiques
Les dérivés de l'imidazole peuvent également présenter des activités anti-amibiennes et antihelminthiques . Cela suggère des applications potentielles dans le traitement des infections parasitaires.
Orientations Futures
Mécanisme D'action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse range of applications .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, often involving the formation or disruption of chemical bonds .
Biochemical Pathways
Imidazole derivatives are known to play roles in a variety of biochemical pathways due to their versatile chemical structure .
Analyse Biochimique
Biochemical Properties
2-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the imidazole ring in this compound can act as a ligand, binding to metal ions in metalloenzymes and affecting their catalytic activity . Additionally, 2-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride can form hydrogen bonds with amino acid residues in proteins, altering their conformation and stability .
Cellular Effects
The effects of 2-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases and phosphatases, which are crucial for signal transduction . Furthermore, 2-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 2-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, 2-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride in laboratory settings are influenced by its stability and degradation over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH, temperature, or light . Long-term studies have shown that 2-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 2-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride vary with different dosages. At low doses, this compound can enhance certain biochemical and cellular processes, while at high doses, it may exhibit toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
2-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, this compound can influence the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites . Additionally, 2-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride can affect the synthesis and degradation of other biomolecules, such as nucleotides and lipids .
Transport and Distribution
The transport and distribution of 2-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of 2-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride can influence its biological activity and function .
Subcellular Localization
The subcellular localization of 2-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 2-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on gene expression, energy production, and protein synthesis .
Propriétés
IUPAC Name |
2-(2-methylimidazol-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-5(7(10)11)9-4-3-8-6(9)2;/h3-5H,1-2H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNOFZDEPHCDNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C(C)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



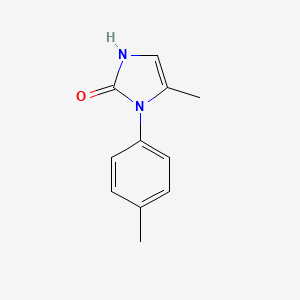
amine hydrochloride](/img/structure/B1419582.png)
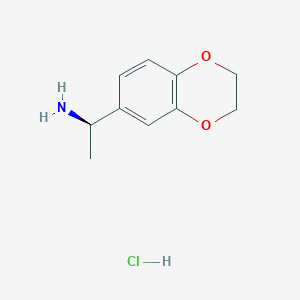
![[4-(4-Chlorophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1419585.png)
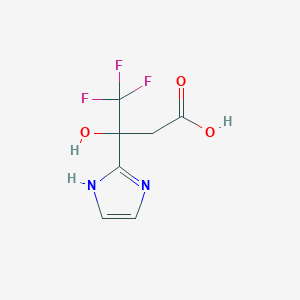
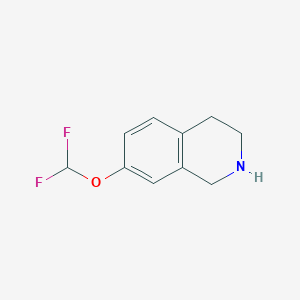

![N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride](/img/structure/B1419595.png)
